molecular formula C9H5F3N2O2 B1312884 5-(Trifluoromethyl)-1H-benzo[D]imidazole-2-carboxylic acid CAS No. 2107-39-3

5-(Trifluoromethyl)-1H-benzo[D]imidazole-2-carboxylic acid

Cat. No.: B1312884
CAS No.: 2107-39-3
M. Wt: 230.14 g/mol
InChI Key: CNQZCURJVWLZKT-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-1H-benzo[D]imidazole-2-carboxylic acid (CAS 2107-39-3, Molecular Formula: C 9 H 5 F 3 N 2 O 2 , Molecular Weight: 230.15) is a high-value benzimidazole derivative serving as a versatile synthon in medicinal chemistry and drug discovery. The compound features a benzimidazole core, a privileged scaffold in pharmacology due to its structural similarity to naturally occurring nucleotides, which allows it to interact effectively with biopolymers like enzymes and receptors . The presence of the electron-withdrawing trifluoromethyl group at the 5-position can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a critical modification for optimizing lead compounds . This chemical is primarily investigated as a key intermediate for the synthesis of novel compounds with potential therapeutic applications. Research focuses on developing antimicrobial agents to address the growing challenge of antimicrobial resistance (AMR), with some novel benzimidazole analogues demonstrating excellent activity against strains like Mycobacterium tuberculosis . Furthermore, the benzimidazole core is a fundamental structure in exploratory anticancer research, with various derivatives being evaluated for their antiproliferative activity against diverse human tumor cell lines . The inherent properties of the imidazole ring, including its amphoteric nature and significant solubility in polar solvents, also contribute to favorable pharmacokinetic parameters of the resulting molecules . This product is intended for research and development use by qualified professionals in a laboratory setting only. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

6-(trifluoromethyl)-1H-benzimidazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)4-1-2-5-6(3-4)14-7(13-5)8(15)16/h1-3H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQZCURJVWLZKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90469925
Record name 6-(Trifluoromethyl)-1H-benzimidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90469925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2107-39-3
Record name 6-(Trifluoromethyl)-1H-benzimidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90469925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Mechanism

A patented process (US5117004A) describes the preparation of 4,5-disubstituted imidazole-2-carboxylic acids, which includes benzimidazole derivatives substituted with trifluoromethyl groups. The key step is the reaction of a 4,5-disubstituted imidazole with carbon dioxide under superatmospheric pressure in the presence of a base, typically an alkali metal carbonate or bicarbonate.

  • Temperature: 150° to 300° C (preferably 180° to 280° C)
  • Pressure: 10 to 300 bar (preferably 40 to 180 bar)
  • Base: Potassium carbonate is commonly used at 1 to 5 mol%
  • Solvent: The reaction can be solvent-free or conducted in solvents such as aliphatic hydrocarbons, halogenated hydrocarbons, aromatic hydrocarbons, ethers, or aprotic dipolar solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP)
  • Reaction time: 1 to 20 hours, typically 2 to 12 hours

The reaction proceeds via nucleophilic attack of the imidazole nitrogen on CO₂, facilitated by the base, leading to carboxylation at the 2-position of the imidazole ring.

Process Advantages

  • High regioselectivity for carboxylation at the 2-position
  • Can be performed continuously or batchwise
  • Avoids the use of harsh oxidizing agents
  • Applicable to a wide range of 4,5-disubstituted imidazoles, including trifluoromethyl-substituted benzimidazoles

Isolation

After reaction completion, the crude product is acidified (pH 2-6) with inorganic acids such as hydrochloric acid, sulfuric acid, or phosphoric acid at 10° to 60° C to precipitate the carboxylic acid, which is then isolated by filtration.

Multi-Step Synthesis via Heterocyclization and Functional Group Transformations

Heterocyclization Route

An alternative approach involves the synthesis of the benzimidazole core bearing the trifluoromethyl substituent, followed by introduction of the carboxylic acid group at the 2-position.

  • Starting from appropriately substituted o-phenylenediamines or nitroaniline derivatives, heterocyclization with aldehydes or esters under reductive or acidic conditions forms the benzimidazole ring.
  • For example, the heterocyclization of ethyl 4-(methylamino)-3-nitrobenzoate with substituted benzaldehydes in the presence of sodium dithionite in DMSO at elevated temperatures (around 90 °C) yields benzimidazole esters.
  • Subsequent base hydrolysis converts the ester to the carboxylic acid.

Example Conditions

  • Reagents: Sodium dithionite (Na₂S₂O₄), DMSO solvent, base (e.g., NaOH) for hydrolysis
  • Temperature: Reflux or 90 °C for heterocyclization; room temperature to mild heating for hydrolysis
  • Time: Several hours to overnight for each step

This method allows for the introduction of various substituents, including trifluoromethyl groups, on the benzimidazole ring prior to carboxylation.

Data Table Summarizing Preparation Methods

Method Key Reagents/Conditions Temperature (°C) Pressure (bar) Reaction Time (h) Notes
Direct CO₂ Carboxylation 4,5-disubstituted imidazole, CO₂, K₂CO₃ 180 - 280 40 - 180 2 - 12 Solvent-free or with solvents like DMF
Heterocyclization + Hydrolysis o-Phenylenediamine derivatives, aldehydes, Na₂S₂O₄, NaOH 90 (cyclization), RT (hydrolysis) Atmospheric Several hours Multi-step, allows diverse substitution

Research Findings and Notes

  • The direct carboxylation method is highly efficient for producing 2-carboxylic acids on benzimidazole rings with electron-withdrawing groups such as trifluoromethyl, which stabilize the intermediate and facilitate the reaction.
  • The use of potassium carbonate as a base is preferred due to its moderate basicity and ability to promote carboxylation without side reactions.
  • Solvent choice can influence yield and purity; polar aprotic solvents like DMF or NMP can enhance solubility of reactants and facilitate the reaction.
  • The heterocyclization approach, while more step-intensive, offers flexibility in introducing various substituents and is useful when starting materials are readily available.
  • Both methods require careful control of reaction parameters to avoid over-carboxylation or decomposition.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-1H-benzo[D]imidazole-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, and other oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Antihypertensive Activity

Recent studies have demonstrated that derivatives of 5-(trifluoromethyl)-1H-benzo[D]imidazole-2-carboxylic acid exhibit notable antihypertensive effects. For example, a series of synthesized compounds were evaluated for their ability to lower blood pressure. The results indicated that certain derivatives significantly reduced blood pressure compared to standard treatments, suggesting potential as angiotensin II antagonists .

CompoundYield (%)Activity
4'-(5-Bromo-6-methyl-2-trifluoromethyl-benzoimidazole-1-ylmethyl)-biphenyl-2-carboxylic acid65%High
1-(2'-Carboxy-biphenyl-4-ylmethyl)-6-methyl-2-trifluoromethyl-3H-benzoimidazole-5-carboxylic acid73%Moderate

Cancer Treatment

The compound has also been studied for its interaction with cancer-related pathways. Specifically, it has been shown to inhibit the MICAL2 protein, which is involved in cytoskeleton dynamics and is overexpressed in various cancers. In vitro studies indicated that treatment with this compound led to significant reductions in cell proliferation in human dermal microvascular endothelial cells and renal cell adenocarcinoma cells .

Cell TypeConcentration (μM)Proliferation Reduction (%)
HMEC-11070
786-O1035

Neuropharmacology

Another promising application is in the treatment of neurodegenerative disorders. Compounds based on benzimidazole structures have been explored for their potential to alleviate symptoms associated with sundown syndrome, a condition affecting individuals with dementia. The pharmacological profiles suggest these compounds may enhance cognitive function and reduce anxiety-related behaviors .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The mechanism by which it exerts its pharmacological effects often involves modulation of specific protein targets or pathways relevant to disease states.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Fluoro-1H-benzo[D]imidazole-2-carboxylic Acid
  • Structure : Substitution of -CF₃ with -F at the 5-position.
  • Properties : Fluorine is less bulky and less electron-withdrawing than -CF₃. This reduces lipophilicity (logP ~1.2 vs. ~2.5 for -CF₃ derivative) and may decrease membrane permeability .
  • Applications : Used in antimicrobial and anticancer studies, but with lower reported activity compared to -CF₃ analogs .
5-Chloro-1H-benzo[D]imidazole-2-carboxylic Acid
  • Structure : -Cl substituent at the 5-position.
  • Properties : Chlorine has moderate electron-withdrawing effects but lacks the steric bulk of -CF₃. Similarity score: 0.96 vs. the -CF₃ compound .
5-Nitro-1H-benzo[D]imidazole-2-carboxylic Acid
  • Structure: -NO₂ group at the 5-position.
  • Properties : Strongly electron-withdrawing but prone to metabolic reduction.
  • Activity : Demonstrated antihypertensive effects in SHR (spontaneously hypertensive rats) but with lower potency than -CF₃ analogs (Table 1) .

Table 1: Antihypertensive Activity of Benzoimidazole Derivatives

Compound Substituent EC₅₀ (mg/kg) Reference
5-(Trifluoromethyl) derivative -CF₃ 0.8
5-Nitro derivative -NO₂ 2.5
5-Chloro derivative -Cl 3.1

Functional Group Modifications

5-(Trifluoromethyl)-1H-benzo[D]imidazole-2-thiol
  • Structure : Replaces -COOH with -SH.
  • Properties : Thiol group increases acidity (pKa ~6.5 vs. ~2.5 for -COOH) and metal-binding capacity.
  • Applications : Used in catalysis and as a ligand in metal-organic frameworks (MOFs) .
(E)-3-(1H-Benzo[D]imidazol-2-yl) Acrylic Acid
  • Structure : Acrylic acid linker instead of direct -COOH attachment.
  • Properties : Improved conformational rigidity enhances binding to enzyme pockets (e.g., Pin1 inhibitors) .
  • Activity: Higher inhibitory activity (IC₅₀ = 0.3 µM) compared to non-rigid analogs .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The -CF₃ group increases logP by ~1.5 units compared to -H or -F substituents, enhancing blood-brain barrier penetration .
  • Solubility : Carboxylic acid group improves aqueous solubility (2.1 mg/mL at pH 7.4) but is lower than -SO₃H derivatives .
  • Metabolic Stability : -CF₃ reduces oxidative metabolism, increasing half-life (t₁/₂ = 6.2 h vs. 2.8 h for -CH₃ analog) .

Biological Activity

5-(Trifluoromethyl)-1H-benzo[D]imidazole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic potential, supported by relevant case studies and data tables.

Chemical Structure and Properties

This compound (CAS Number: 2107-39-3) features a trifluoromethyl group attached to a benzimidazole ring, enhancing its lipophilicity and metabolic stability. This structural configuration contributes to its interaction with various biological targets, making it a versatile compound in pharmaceutical research.

Interaction with Enzymes

The compound has shown notable interactions with cytochrome P450 enzymes, where it binds to the heme iron atom. This interaction can influence enzyme activity, potentially leading to alterations in drug metabolism and efficacy. Additionally, it has been implicated in modulating the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival.

Cellular Effects

In vitro studies indicate that this compound exhibits anti-inflammatory and anticancer properties. For instance, at low doses, it has demonstrated beneficial effects in reducing inflammation and inhibiting cancer cell proliferation .

The mechanism of action involves binding to specific biomolecules through its trifluoromethyl and carboxylic acid groups. This can lead to either inhibition or activation of target enzymes, depending on the context of the interaction.

Metabolic Pathways

The compound is primarily metabolized in the liver via cytochrome P450 enzymes, which introduce hydroxyl groups, enhancing water solubility for excretion. The metabolic pathways can yield various products depending on the reaction conditions.

Antimicrobial Activity

Research has highlighted the antimicrobial potential of benzimidazole derivatives, including this compound. It has shown activity against several bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus< 1 µg/mL
Escherichia coli3.9 µg/mL
Candida albicans3.9 µg/mL

These findings suggest that this compound may be effective against antibiotic-resistant strains .

Anticancer Activity

The anticancer efficacy of this compound has been explored in various studies. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 and U87 glioblastoma cells. The IC50 values observed for different derivatives indicate promising cytotoxic effects:

Compound IC50 (µM)
5-(Trifluoromethyl)-1H-benzimidazole derivative25.72 ± 3.95
Standard anticancer drug (e.g., Doxorubicin)0.31

These results underscore the potential of this compound as a lead in anticancer drug development .

Case Studies

Several case studies have documented the therapeutic applications of benzimidazole derivatives:

  • Study on Antimicrobial Resistance : A study demonstrated that derivatives of benzimidazoles exhibited significant activity against MRSA strains, highlighting their potential as alternatives to conventional antibiotics .
  • Anti-Cancer Efficacy : In vivo studies showed that treatment with certain benzimidazole derivatives resulted in reduced tumor growth in mouse models, supporting their development as anticancer agents .

Q & A

Q. What are the common synthetic routes for 5-(Trifluoromethyl)-1H-benzo[D]imidazole-2-carboxylic acid?

The compound can be synthesized via oxidation of a precursor such as 1H-benzo[d]imidazole derivatives using potassium permanganate (KMnO₄) under controlled conditions. For example, 1H-benzo[d]imidazole-2-carboxylic acid derivatives are synthesized by oxidizing a benzimidazole precursor with KMnO₄, followed by functionalization of the carboxylic acid group (e.g., conversion to acyl chloride and subsequent amidation) . Another route involves cyclization reactions using substituted phenyl groups and trifluoromethyl reagents, as outlined in Scheme 26 of a synthesis protocol for structurally similar benzimidazoles .

Q. How can the purity and structural integrity of this compound be validated?

Key analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : To confirm substituent positions and trifluoromethyl group integration (¹⁹F NMR is critical for CF₃ analysis).
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment, especially when synthesizing derivatives with low yields (e.g., <50% in coupling reactions with spermidine) .
  • Mass Spectrometry (MS) : To verify molecular weight and detect impurities from incomplete reactions.
  • Infrared (IR) Spectroscopy : To identify functional groups like carboxylic acid (C=O stretch at ~1700 cm⁻¹) and CF₃ (stretches at 1100–1200 cm⁻¹) .

Q. What solvent systems are optimal for recrystallization?

Polar aprotic solvents (e.g., DMF, DMSO) are preferred due to the compound’s low solubility in non-polar solvents. Co-solvent systems (e.g., ethanol/water) are recommended for recrystallization to improve crystal quality and yield .

Advanced Research Questions

Q. How do electronic effects of substituents influence coupling reactions with amines or nucleophiles?

Electron-withdrawing groups (e.g., CF₃) on the benzimidazole ring can reduce reactivity in coupling reactions due to decreased nucleophilicity of the carboxylic acid. For example, coupling 1H-benzo[d]imidazole-2-carboxylic acid with spermidine requires activating agents like HATU or EDCI to achieve moderate yields (40–60%). In contrast, electron-donating groups (e.g., methyl) on analogous structures improve reactivity but may reduce stability .

Q. What strategies mitigate low yields in derivatization reactions (e.g., amidation or esterification)?

  • Pre-activation of the carboxylic acid : Convert to acyl chloride using SOCl₂ or oxalyl chloride before reacting with amines .
  • Catalytic systems : Use DMAP or pyridine to enhance nucleophilic substitution in esterification.
  • Microwave-assisted synthesis : Reduces reaction time and improves yields for thermally sensitive derivatives .

Q. How can computational methods guide the design of bioactive derivatives?

Molecular docking studies (e.g., with AutoDock Vina) can predict binding affinities to target proteins like Pin1 or topoisomerases. For example, benzimidazole-rhodanine conjugates show enhanced inhibitory activity when the trifluoromethyl group aligns with hydrophobic pockets in enzyme active sites . QSAR models further optimize substituent positions for improved pharmacokinetic properties .

Data Contradiction and Optimization

Q. Why do coupling reactions with thiophene-2-carboxylic acid derivatives yield inconsistently (e.g., 10–30%)?

Low yields may arise from steric hindrance or competing side reactions. For example, 5-bromothiophene-2-carboxylic acid (40) reacts sluggishly with spermidine due to steric bulk, while smaller substituents (e.g., methyl) improve accessibility. Optimize by:

  • Screening alternative coupling agents (e.g., DCC vs. EDCI).
  • Adjusting reaction temperature (e.g., 0°C to room temperature) to suppress side products .

Q. How to resolve discrepancies in biological activity data between analogs?

  • Metabolic stability assays : Test susceptibility to cytochrome P450 enzymes using liver microsomes.
  • Solubility profiling : Poor aqueous solubility of trifluoromethylated analogs may artificially reduce in vitro activity. Use DMSO/cosolvent systems for accurate IC₅₀ measurements .

Methodological Case Studies

Case Study: Synthesis of Anti-Parasitic Derivatives

  • Objective : Enhance anti-parasitic activity by modifying the benzimidazole core.
  • Method : Couple this compound with spermidine (a polyamine transporter substrate in parasites).
  • Result : Derivatives with a spermidine linker showed 5× higher activity against Leishmania donovani compared to parent compounds, validated via in vitro amastigote assays .

Case Study: Topoisomerase Inhibition

  • Design : Conjugate the benzimidazole core with rhodanine to enhance DNA intercalation.
  • Synthesis : React the carboxylic acid with rhodanine-3-acetic acid using EDCI/HOBt, yielding analogs with IC₅₀ values <1 µM against human topoisomerase IIα .

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